1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-3-(3,4-dimethoxybenzyl)urea

Description

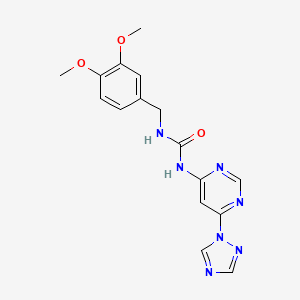

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-3-(3,4-dimethoxybenzyl)urea is a synthetic organic compound that features a triazole ring, a pyrimidine ring, and a urea linkage. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name |

1-[(3,4-dimethoxyphenyl)methyl]-3-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N7O3/c1-25-12-4-3-11(5-13(12)26-2)7-18-16(24)22-14-6-15(20-9-19-14)23-10-17-8-21-23/h3-6,8-10H,7H2,1-2H3,(H2,18,19,20,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBOCUDPLQZGLJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC(=O)NC2=CC(=NC=N2)N3C=NC=N3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-3-(3,4-dimethoxybenzyl)urea typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazines and nitriles.

Construction of the Pyrimidine Ring: This step often involves condensation reactions between appropriate amines and carbonyl compounds.

Urea Linkage Formation: The final step usually involves the reaction of an isocyanate with an amine to form the urea linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-3-(3,4-dimethoxybenzyl)urea can undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its biological activity.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can modify the compound’s properties.

Substitution: Replacement of one functional group with another, which can be used to create derivatives with different activities.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Such as halogens or nucleophiles under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of functionalized analogs.

Scientific Research Applications

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Properties : Studies have demonstrated that derivatives of compounds containing triazole and pyrimidine rings can inhibit cancer cell proliferation.

- Antimicrobial Activity : Certain analogs have shown effectiveness against a range of microbial strains.

Anticancer Mechanisms

The proposed mechanisms through which this compound may exert anticancer effects include:

- Inhibition of Kinases : Similar compounds have been shown to inhibit specific kinases involved in cancer progression.

- Induction of Apoptosis : The compound may promote programmed cell death in cancer cells.

In Vitro Studies

In vitro studies have yielded promising results regarding the efficacy of this compound:

| Study Type | Observed Effect | Reference |

|---|---|---|

| Cell Viability Assay | Significant reduction in cancer cell viability | [PMC6739292] |

| Apoptosis Induction | Increased apoptotic markers | [PMC8094182] |

In Vivo Studies

Preliminary in vivo evaluations indicate:

- Tumor Growth Inhibition : Animal models treated with this compound exhibited reduced tumor growth compared to controls.

- Safety Profile : Initial toxicology assessments suggest a favorable safety profile at therapeutic doses.

Case Studies

Several studies highlight the potential applications of this compound:

Study 1: Triazole-Pyrimidine Derivatives

A study published in PMC6739292 explored a series of triazole-pyrimidine derivatives, revealing their wide spectrum of biological activity, including potential anticancer effects. The study utilized docking simulations to predict interactions with target proteins involved in cancer pathways.

Study 2: Antimicrobial Activity

Research detailed in PMC8094182 examined the antimicrobial properties of various triazole-containing compounds. The findings suggest that these interactions could play a role in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-3-(3,4-dimethoxybenzyl)urea would depend on its specific biological target. Generally, compounds with triazole and pyrimidine rings can interact with enzymes, receptors, or nucleic acids, affecting various biochemical pathways. The exact molecular targets and pathways would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-3-(3,4-dimethoxyphenyl)urea: Similar structure but with a different substitution pattern on the benzyl group.

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-3-(3,4-dimethoxybenzyl)thiourea: Similar structure but with a thiourea linkage instead of a urea linkage.

Uniqueness

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-3-(3,4-dimethoxybenzyl)urea is unique due to its specific combination of functional groups, which can confer distinct biological activities and chemical properties compared to its analogs.

Biological Activity

The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-3-(3,4-dimethoxybenzyl)urea is a triazole-containing urea derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure includes:

- A triazole ring, which is known for its role in various biological activities.

- A pyrimidine moiety that enhances its interaction with biological targets.

- A dimethoxybenzyl group which may contribute to its lipophilicity and bioactivity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to the one have shown significant cytotoxic activities against various cancer cell lines. In a study involving derivatives of triazole, it was found that certain modifications led to increased potency against human breast cancer cells (MCF-7) and liver cancer cells (Bel-7402) .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Triazole Derivative A | MCF-7 | 10 |

| Triazole Derivative B | Bel-7402 | 15 |

| This compound | MCF-7 | TBD |

The proposed mechanism of action for similar triazole compounds involves the inhibition of key enzymes involved in cell proliferation and survival pathways. For example:

- Dihydrofolate reductase (DHFR) inhibition has been noted in related structures, suggesting that this compound may interfere with nucleotide synthesis essential for rapidly dividing cancer cells .

Antimicrobial Activity

Triazole derivatives are also recognized for their antimicrobial properties. The compound's structure suggests potential activity against a range of pathogens. In vitro studies have demonstrated that similar compounds exhibit antibacterial effects, particularly against Gram-positive bacteria .

Case Study 1: Anticancer Efficacy

A recent investigation into the efficacy of triazole-containing ureas demonstrated that modifications to the side chains significantly influenced their cytotoxicity. The study reported that specific substitutions on the benzyl group enhanced activity against MCF-7 cells by disrupting metabolic pathways crucial for tumor growth .

Case Study 2: Antimicrobial Screening

Another study evaluated the antimicrobial properties of various triazole derivatives, including those structurally similar to the compound . Results indicated effective inhibition of bacterial growth at low concentrations, suggesting therapeutic potential in treating infections caused by resistant strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.